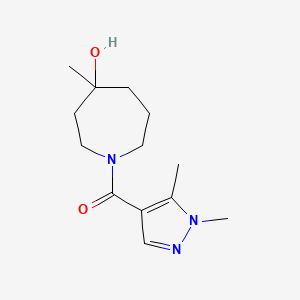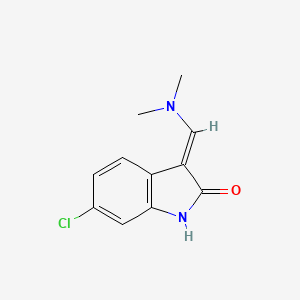![molecular formula C15H22N2O B6644983 N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, commonly known as ACHP, is a chemical compound that has been widely used in scientific research. ACHP is an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in regulating various physiological processes, including pain sensation, inflammation, and appetite. By inhibiting FAAH, ACHP increases the levels of endocannabinoids in the body, leading to various biochemical and physiological effects.
作用机制
ACHP works by inhibiting the enzyme N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the body, leading to various physiological effects. By inhibiting N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, ACHP increases the levels of endocannabinoids in the body, leading to enhanced activation of cannabinoid receptors and various biochemical and physiological effects.
Biochemical and Physiological Effects:
ACHP has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of endocannabinoids in the body, leading to enhanced activation of cannabinoid receptors. This, in turn, leads to analgesic, anti-inflammatory, and anxiolytic effects. ACHP has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
ACHP has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, making it an ideal tool for studying the role of endocannabinoids in various physiological processes. ACHP is also relatively stable and can be easily synthesized in large quantities. However, ACHP has some limitations as well. It has poor solubility in water, making it difficult to administer in vivo. ACHP also has a relatively short half-life, requiring frequent dosing in animal models.
未来方向
There are several future directions for research on ACHP. One potential direction is to investigate the therapeutic potential of ACHP in various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide inhibitors that can be used in clinical settings. Additionally, further research is needed to understand the long-term effects of ACHP and other N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide inhibitors on the endocannabinoid system and overall physiological function.
合成方法
The synthesis of ACHP involves the reaction of 2-phenylpropanoyl chloride with (1R,2R)-2-aminocyclohexanol in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure ACHP.
科学研究应用
ACHP has been extensively used in scientific research to study the role of endocannabinoids in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. ACHP has also been used to investigate the potential therapeutic applications of endocannabinoid modulation in various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases.
属性
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11(12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-4,7-8,11,13-14H,5-6,9-10,16H2,1H3,(H,17,18)/t11?,13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUNVLVDBBDWDR-HIDCPEKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)C(=O)N[C@@H]2CCCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)

![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)

![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)

![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)


![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)

![2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B6644991.png)
![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)